![molecular formula C26H20ClFN4O2 B2836203 N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189861-37-7](/img/structure/B2836203.png)
N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzyl group, a pyrimidinone group, and an indole group, among others. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the pyrimidinone and indole groups might be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group would likely contribute to the compound’s lipophilicity, while the pyrimidinone and indole groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure, but we can make some general predictions. The benzyl group is often reactive in free radical reactions, while the pyrimidinone and indole groups might undergo nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
Again, without specific information, we can only make general predictions. The compound is likely to be solid at room temperature, and its solubility in water would depend on the exact structure and the presence of polar functional groups .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Photovoltaic Efficiency : Some analogs related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have been studied for their photochemical and thermochemical properties. These studies found potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection for photovoltaic cells. This highlights a potential application in renewable energy technology (Mary et al., 2020).
Ligand-Protein Interactions : The same study also included molecular docking to understand the binding interactions of similar compounds with Cyclooxygenase 1 (COX1), an enzyme involved in the inflammatory response. This suggests potential applications in medicinal chemistry and drug development (Mary et al., 2020).
Metabolic Stability in Drug Development
- Metabolic Stability : Another study explored structure-activity relationships of various heterocyclic analogs, including those structurally related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, to improve metabolic stability. These findings are crucial in the development of drugs with better metabolic profiles, enhancing their therapeutic potential (Stec et al., 2011).
Radiolabeled Compounds for Neurodegenerative Disorders
- Imaging Agents in Neurodegenerative Disorders : Compounds structurally similar to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have been developed as radiolabeled compounds for positron emission tomography (PET) imaging. These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them potential tools for imaging in neurodegenerative disorders (Fookes et al., 2008).
Antitumor and Antimicrobial Agents
- Antitumor and Antimicrobial Activities : The synthesis and evaluation of certain indole acetamide derivatives, structurally related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, have shown potential as antitumor and antimicrobial agents. This indicates possible applications in cancer therapy and infection control (Debnath & Ganguly, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-21-9-5-4-8-18(21)14-31-16-30-24-20-12-19(28)10-11-22(20)32(25(24)26(31)34)15-23(33)29-13-17-6-2-1-3-7-17/h1-12,16H,13-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNZSQTUNJVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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